molecular formula C10H9NO4 B12362517 2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid

2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B12362517
M. Wt: 207.18 g/mol
InChI Key: MIUUFRKINXLTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid, can be achieved through various established protocols. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of zeolite catalysts to enhance the efficiency and yield of the reactions. For example, the condensation and cyclization of aniline and acetophenone can be catalyzed by zeolites to produce quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2,5-dioxo-4a,6,7,8-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-8-3-1-2-7-5(8)4-6(10(14)15)9(13)11-7/h4-5H,1-3H2,(H,14,15)

InChI Key

MIUUFRKINXLTCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=O)C(=CC2C(=O)C1)C(=O)O

Origin of Product

United States

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